1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
The synthesis of 1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the furan and triazino benzoxazepine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazino benzoxazepines and furan derivatives. What sets 1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds are:
- 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H21ClN4O3S |
---|---|
Molecular Weight |
493 g/mol |
IUPAC Name |
1-[6-[5-(4-chlorophenyl)furan-2-yl]-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H21ClN4O3S/c1-3-14-34-25-27-23-22(28-29-25)18-6-4-5-7-19(18)30(15(2)31)24(33-23)21-13-12-20(32-21)16-8-10-17(26)11-9-16/h4-13,24H,3,14H2,1-2H3 |
InChI Key |
WTJWHUKLETXLEY-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Origin of Product |
United States |
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